2-Carbamoyl-6-nitrobenzoic Acid
Overview
Description
2-Carbamoyl-6-nitrobenzoic acid is a chemical compound with the molecular formula C8H6N2O5 and a molecular weight of 210.14 g/mol It is characterized by the presence of a carbamoyl group (-CONH2) and a nitro group (-NO2) attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 2-aminobenzoic acid to form 2-amino-6-nitrobenzoic acid, which is then converted to 2-carbamoyl-6-nitrobenzoic acid through a reaction with phosgene or a similar carbamoylating agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Carbamoyl-6-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The carbamoyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to yield 2-amino-6-nitrobenzoic acid and carbon dioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Hydrolysis: Aqueous acid or base.
Major Products Formed
Reduction: 2-Amino-6-nitrobenzoic acid.
Substitution: Various substituted benzoic acid derivatives.
Hydrolysis: 2-Amino-6-nitrobenzoic acid and carbon dioxide.
Scientific Research Applications
2-Carbamoyl-6-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-carbamoyl-6-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the carbamoyl group can form hydrogen bonds with target molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-nitrobenzoic acid: Similar structure but with an amino group instead of a carbamoyl group.
2-Acetyl-6-nitrobenzoic acid: Contains an acetyl group instead of a carbamoyl group.
2-Benzoyl-6-nitrobenzoic acid: Features a benzoyl group in place of the carbamoyl group.
Uniqueness
2-Carbamoyl-6-nitrobenzoic acid is unique due to the presence of both a carbamoyl and a nitro group on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
2-carbamoyl-6-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O5/c9-7(11)4-2-1-3-5(10(14)15)6(4)8(12)13/h1-3H,(H2,9,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLIVYPDIARSHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404659 | |
Record name | 2-Carbamoyl-6-nitrobenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65911-46-8 | |
Record name | 2-Carbamoyl-6-nitrobenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CARBAMOYL-6-NITROBENZOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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